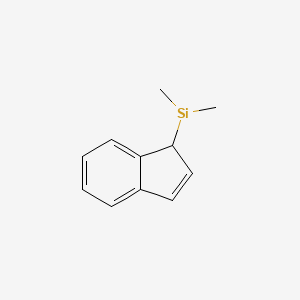
(1H-Inden-1-yl)(dimethyl)silyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylsilyl)-1H-indene is an organosilicon compound characterized by the presence of a dimethylsilyl group attached to the indene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Dimethylsilyl)-1H-indene can be synthesized through the hydrosilylation of indene with dimethylchlorosilane in the presence of a catalyst such as platinum or rhodium. The reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the dimethylsilyl group to the indene structure.
Industrial Production Methods: In an industrial setting, the production of 1-(Dimethylsilyl)-1H-indene involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Dimethylsilyl)-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the dimethylsilyl group to a silane or silanol.
Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Silanes and silanols.
Substitution: Various substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylsilyl)-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-(Dimethylsilyl)-1H-indene exerts its effects involves the interaction of the dimethylsilyl group with various molecular targets. The silicon atom in the dimethylsilyl group can form strong bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of stable compounds. The pathways involved include hydrosilylation, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, and substitution reactions, where the dimethylsilyl group is replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
- 1-(Dimethylsilyl)naphthalene
- 1-(Dimethylsilyl)benzene
- 1-(Dimethylsilyl)cyclohexane
Comparison: 1-(Dimethylsilyl)-1H-indene is unique due to its indene structure, which imparts distinct electronic and steric properties compared to other dimethylsilyl-substituted compounds. The presence of the indene ring enhances its reactivity and potential applications in organic synthesis and materials science. In contrast, compounds like 1-(Dimethylsilyl)naphthalene and 1-(Dimethylsilyl)benzene have different aromatic systems, leading to variations in their chemical behavior and applications.
Eigenschaften
CAS-Nummer |
42970-58-1 |
|---|---|
Molekularformel |
C11H13Si |
Molekulargewicht |
173.31 g/mol |
InChI |
InChI=1S/C11H13Si/c1-12(2)11-8-7-9-5-3-4-6-10(9)11/h3-8,11H,1-2H3 |
InChI-Schlüssel |
WWIOOGKCJMYGIR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)C1C=CC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


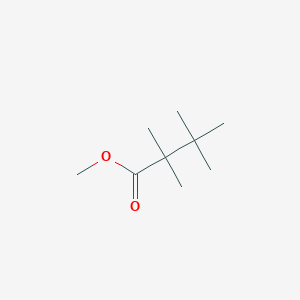
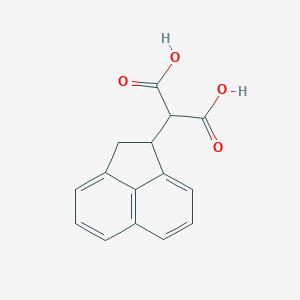

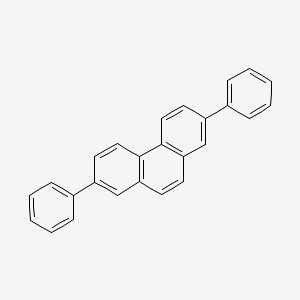

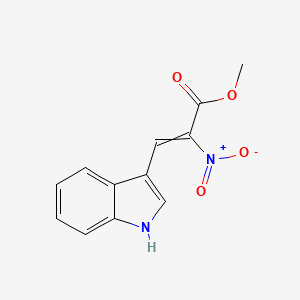
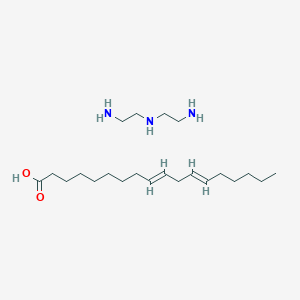
![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)
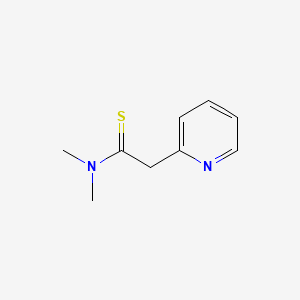
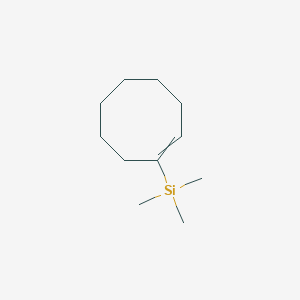

![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)
